![molecular formula C24H18N2O3S B2429485 N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide CAS No. 921875-18-5](/img/structure/B2429485.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide
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Overview
Description
“N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide” is a compound that belongs to the benzothiazole class . Benzothiazole compounds have a wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . They are used in various fields, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal applications .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In one example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, in one study, the IR (KBr) ν max was 3231, 3033, 2943, 1710, 1618, 1594, 1540, 1489, 1443, 1400, 1310, 1280, 1247, 1193, 1118, 1075, 1006, 943, 821, 809, 751, 722 cm −1; 1H NMR (CDCl3) δ 10.68 (s, 1H, NH), 9.15 (s, 1H, NH), 7.76–7.79 (d, 1H, J = 7.78 Hz), 7.65–7.68 (d, 1H, J = 8.02 Hz), 7.21–7.49 (m, 6H, ArH); MS (FAB) m/z 349 (M + 1) + .
Chemical Reactions Analysis
Benzothiazole derivatives are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds . The mechanism of DCC is to activate the carboxylic acid (flurbiprofen) to the nucleophilic amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using various spectroscopic techniques . For example, the melting point, 1H-NMR and 13C-NMR, UV, IR, and HRMS spectra were used to characterize a newly obtained flurbiprofen derivative .
Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives, including “N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide”, have been studied for their potential anti-tubercular properties . These compounds have shown promising results in inhibiting the growth of M. tuberculosis, the bacterium responsible for tuberculosis .
Anti-Bacterial Activity
Benzothiazole-based compounds have been found to exhibit anti-bacterial properties . They could potentially be used in the development of new antibiotics to combat resistant bacterial strains .
Anti-Fungal Activity
Similar to their anti-bacterial properties, benzothiazole derivatives have also shown anti-fungal activity . This makes them potential candidates for the development of new anti-fungal medications .
Anti-Oxidant Activity
Benzothiazole compounds have demonstrated anti-oxidant properties . Anti-oxidants are crucial in protecting the body from damage by free radicals, unstable molecules that can cause cell damage .
Anti-Microbial Activity
The anti-microbial activity of benzothiazole derivatives has been explored in recent research . These compounds could potentially be used in the treatment of various microbial infections .
Anti-Proliferative Activity
Benzothiazole-based compounds have shown anti-proliferative activity , which means they can inhibit cell growth. This property is particularly useful in the development of anti-cancer drugs .
Anti-Convulsant Activity
Some benzothiazole derivatives have demonstrated anti-convulsant activity , which could make them potential candidates for the development of new treatments for conditions like epilepsy .
Anti-Diabetic Activity
Research has also indicated that benzothiazole compounds may have anti-diabetic properties . This suggests potential applications in the treatment of diabetes .
Mechanism of Action
Target of Action
The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide is Mycobacterium tuberculosis . The compound has been found to have potent anti-tubercular activity . It also exhibits promising activity against Staphylococcus aureus .
Mode of Action
The compound interacts with its targets by inhibiting their growth . It achieves this through a series of biochemical reactions that disrupt the normal functioning of the bacteria. The exact interaction mechanism is still under investigation, but it’s believed that the compound’s benzothiazole moiety plays a crucial role in its anti-tubercular activity .
Biochemical Pathways
The compound affects the biochemical pathways of the bacteria, leading to their death . The exact pathways and their downstream effects are still being studied. It’s known that benzothiazole derivatives can disrupt various biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are favorable, as indicated by ADMET calculations . These properties impact the compound’s bioavailability, determining how much of the compound reaches its target and how long it stays active in the body.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, leading to their death . For instance, the compound has shown bactericidal activity against Staphylococcus aureus ATCC 43300, eliminating the strain after 24-hour exposure .
Future Directions
Benzothiazole derivatives have shown promise in various fields, including as anti-tubercular compounds . Future research could focus on further synthetic developments, understanding the mechanism of resistance of anti-TB drugs, and exploring the structure-activity relationships of new benzothiazole derivatives .
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c1-2-28-19-12-7-8-15-14-20(29-22(15)19)23(27)25-17-10-4-3-9-16(17)24-26-18-11-5-6-13-21(18)30-24/h3-14H,2H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKZLUMWQDHZIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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